2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

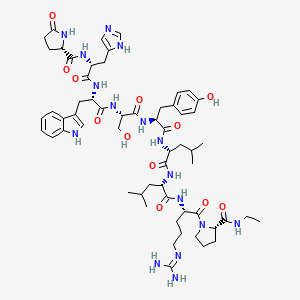

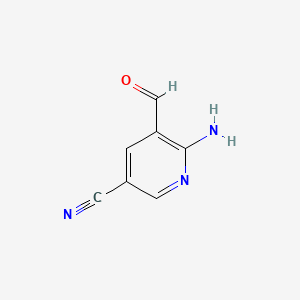

“2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid” is a biochemical used for proteomics research . It has a molecular formula of C15H10FN3O2S and a molecular weight of 315.32 . It is a derivative of thiazole, a heterocyclic compound that has various pharmaceutical applications .

Molecular Structure Analysis

The molecular structure of “2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid” includes a thiazole ring, a fluorophenyl group, and an isonicotinic acid group . The exact mass and monoisotopic mass are 252.03687687 g/mol .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 90.5 Ų and a complexity of 280 . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The rotatable bond count is 4 .Applications De Recherche Scientifique

Antimicrobial Activity

Thiazole derivatives, including “2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid”, have been found to exhibit antimicrobial activity. For instance, compound 15a, a 2,4-disubstituted thiazole derivative, was found to be more active against bacterial strains B. cereus, B. subtilis, and E. coli and fungal strains A. niger, Fusarium oxisporum, and Rhizopus oryzae .

Antifungal Activity

In addition to their antimicrobial properties, thiazole derivatives have also been found to have antifungal properties. This makes them potentially useful in the treatment of various fungal infections .

Anti-inflammatory Activity

Thiazole derivatives have been found to exhibit anti-inflammatory activity. This suggests that they could be used in the development of new anti-inflammatory drugs .

Antitumor Activity

Thiazole derivatives have been found to exhibit antitumor activity. This suggests that they could be used in the development of new antitumor or cytotoxic drug molecules .

Antidiabetic Activity

Thiazole derivatives have been found to exhibit antidiabetic activity. This suggests that they could be used in the development of new antidiabetic drugs .

Antiviral Activity

Thiazole derivatives have been found to exhibit antiviral activity. This suggests that they could be used in the development of new antiviral drugs .

Antioxidant Activity

Thiazole derivatives have been found to exhibit antioxidant activity. This suggests that they could be used in the development of new antioxidant drugs .

Selective Action Towards Certain Cancer Cells

Some thiazole derivatives have been found to demonstrate a selective action towards certain cancer cells. For instance, compound 11 demonstrated a selective action towards the human glioblastoma U251 cells and human melanoma WM793 cells .

Orientations Futures

The future directions for research on “2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid” and similar compounds could involve further exploration of their synthesis, chemical properties, and biological activities. Given the wide range of biological activities exhibited by thiazole derivatives , these compounds may have potential for development into therapeutic agents for various diseases.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid involves the synthesis of the intermediate 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)acetic Acid which is then converted to the final product through a series of reactions.", "Starting Materials": ["3-Fluoroaniline", "Thiourea", "2-Bromoacetic acid", "Isonicotinic acid"], "Reaction": ["Step 1: 3-Fluoroaniline is reacted with thiourea in the presence of a suitable solvent and a catalyst to form 2-(3-Fluorophenyl)thiazol-4-amine.", "Step 2: The intermediate 2-(3-Fluorophenyl)thiazol-4-amine is then reacted with 2-bromoacetic acid in the presence of a suitable solvent and a base to form 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)acetic Acid.", "Step 3: The final step involves the reaction of 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)acetic Acid with isonicotinic acid in the presence of a suitable solvent and a coupling agent to form the desired compound 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid."]} | |

Numéro CAS |

1797019-23-8 |

Nom du produit |

2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid |

Formule moléculaire |

C15H10FN3O2S |

Poids moléculaire |

315.322 |

Nom IUPAC |

2-[2-(3-fluoroanilino)-1,3-thiazol-4-yl]pyridine-4-carboxylic acid |

InChI |

InChI=1S/C15H10FN3O2S/c16-10-2-1-3-11(7-10)18-15-19-13(8-22-15)12-6-9(14(20)21)4-5-17-12/h1-8H,(H,18,19)(H,20,21) |

Clé InChI |

ZGJJVEJAMGFABG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)F)NC2=NC(=CS2)C3=NC=CC(=C3)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.